molecular formula C11H12F11IO B3041136 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane CAS No. 261760-05-8

4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane

Cat. No.: B3041136
CAS No.: 261760-05-8
M. Wt: 496.1 g/mol
InChI Key: JQEZOODFYSEAMT-UHFFFAOYSA-N
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Description

4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane is a fluorinated organic compound with the molecular formula C11H12F11IO. It is characterized by the presence of multiple fluorine atoms, an iodine atom, and an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane typically involves the reaction of a fluorinated alcohol with an iodinated fluorinated alkane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of fluorinated amines or thiols.

    Oxidation Reactions: Formation of fluorinated alcohols or ketones.

    Reduction Reactions: Formation of fluorinated alkanes.

Scientific Research Applications

4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane involves its interaction with molecular targets through its fluorinated and iodinated moieties. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s binding affinity and selectivity towards specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane: Similar structure but with a shorter carbon chain.

    4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluoropentane: Similar structure but with a different carbon chain length.

Uniqueness

4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane is unique due to its specific combination of fluorine and iodine atoms, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,1,1,2-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-iodooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F11IO/c1-2-3-4-6(23)5-7(12,9(15,16)17)24-11(21,22)8(13,14)10(18,19)20/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEZOODFYSEAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane
Reactant of Route 2
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane
Reactant of Route 3
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane
Reactant of Route 4
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4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane
Reactant of Route 5
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane
Reactant of Route 6
Reactant of Route 6
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane

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